molecular formula C18H15ClN2O4 B4703527 5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline

5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline

Cat. No.: B4703527
M. Wt: 358.8 g/mol
InChI Key: JFIHIJFLHGATHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position and a 2-(4-methyl-2-nitrophenoxy)ethoxy substituent at the 8-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline typically involves a multi-step process. One common synthetic route includes:

    Etherification: The formation of an ether bond between the phenol and an ethoxy group.

    Coupling Reaction: The final step involves coupling the substituted phenoxyethoxy group with the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The ethoxy group can be replaced with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the chloro group with other nucleophiles.

    Substitution: Formation of various alkoxy-substituted quinoline derivatives.

Scientific Research Applications

5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and the chloro group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-8-[2-(4-methylphenoxy)ethoxy]quinoline: Lacks the nitro group, which may affect its biological activity.

    8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline: Lacks the chloro group, which may influence its binding properties.

    5-chloro-8-[2-(4-nitrophenoxy)ethoxy]quinoline: Lacks the methyl group, which may alter its chemical reactivity.

Uniqueness

5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-12-4-6-16(15(11-12)21(22)23)24-9-10-25-17-7-5-14(19)13-3-2-8-20-18(13)17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIHIJFLHGATHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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